3-Brom-4-(Chlormethyl)-5-fluorpyridin

Übersicht

Beschreibung

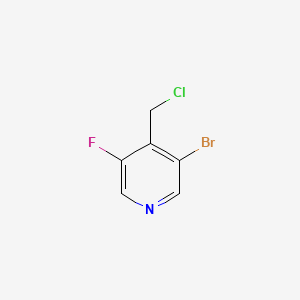

3-Bromo-4-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its three substituents: a bromine atom at the 3-position, a chloromethyl group at the 4-position, and a fluorine atom at the 5-position. These substituents confer unique chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(chloromethyl)-5-fluoropyridine finds extensive applications in scientific research, particularly in:

Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-Bromo-4-(chloromethyl)-5-fluoropyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of 3-Bromo-4-(chloromethyl)-5-fluoropyridine’s action are likely to be related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of new carbon–carbon bonds, this compound can contribute to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(chloromethyl)-5-fluoropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially affect the compound’s action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, the bromination of 4-(chloromethyl)-5-fluoropyridine can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Another approach involves the use of Grignard reagents, where a pyridine derivative is treated with a bromomagnesium reagent followed by chloromethylation and fluorination steps. These reactions are typically conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere to prevent moisture-sensitive side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-4-(chloromethyl)-5-fluoropyridine may involve continuous flow processes to enhance efficiency and yield. Catalytic halogenation and chloromethylation reactions are optimized for large-scale synthesis, often using automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and minimizes the risk of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyridine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or hydrogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-4-(methyl)-5-fluoropyridine

- 3-Chloro-4-(chloromethyl)-5-fluoropyridine

- 3-Bromo-4-(chloromethyl)-5-chloropyridine

Uniqueness

3-Bromo-4-(chloromethyl)-5-fluoropyridine is unique due to the specific combination of bromine, chloromethyl, and fluorine substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of compounds requiring precise functional group placement and reactivity.

Biologische Aktivität

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with bromine, chloromethyl, and fluorine groups, suggests a variety of biological activities. This article explores the compound's biological activity, including its antimicrobial properties, interactions with biological targets, and potential applications in drug development.

- Molecular Formula : C₆H₅BrClFN

- Molecular Weight : 260.92 g/mol

- Structure Features : The compound includes a pyridine ring with halogenated substituents that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Bromo-4-(chloromethyl)-5-fluoropyridine exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various microbial strains, making it a candidate for further exploration in the development of antimicrobial agents.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

The mechanism by which 3-Bromo-4-(chloromethyl)-5-fluoropyridine exerts its biological effects is linked to its interaction with specific molecular targets. The halogenated structure allows it to form complexes with biomolecules, potentially influencing enzyme activity and biochemical pathways. For instance, the compound has been implicated in the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Case Studies

-

Synthesis of Pyrazolo Derivatives :

A study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives using 3-Bromo-4-(chloromethyl)-5-fluoropyridine as a precursor. The resulting compounds showed significant inhibition against cancer cell lines, highlighting the potential of this compound in anticancer drug development. -

Anticancer Activity :

In vitro studies demonstrated that derivatives synthesized from 3-Bromo-4-(chloromethyl)-5-fluoropyridine exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated promising potency and specificity for these derivatives.

Research Findings

Recent studies have emphasized the versatility of 3-Bromo-4-(chloromethyl)-5-fluoropyridine in organic synthesis and its potential therapeutic applications:

- Synthesis Pathways : The compound can be synthesized through multi-step reactions involving halogenation and chloromethylation processes optimized for efficiency in industrial settings.

- Biological Interactions : The compound's halogenated structure suggests it can interact with various biological targets, influencing both enzyme activity and signaling pathways involved in disease progression.

Eigenschaften

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGHVVFPSJRQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700085 | |

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-06-9 | |

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.